molecular formula C31H27NO8 B5913545 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)

3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)

Cat. No. B5913545
M. Wt: 541.5 g/mol
InChI Key: WTMZQFVLBJQWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) is a useful research compound. Its molecular formula is C31H27NO8 and its molecular weight is 541.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) is 541.17366682 g/mol and the complexity rating of the compound is 974. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

Biscoumarin derivatives, including 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one), have been investigated for their antibacterial activities. Research shows that these compounds exhibit significant antibacterial properties against drug-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus) strains. The structures of these compounds, including intramolecular hydrogen bonds, have been examined and verified through single crystal X-ray crystallography, and their antibacterial activities were evaluated in vitro (Li et al., 2015).

Cytotoxicity Against Cancer Cells

Some derivatives of 3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) have been synthesized and their cytotoxicity against MCF7 breast cancer cells has been evaluated. These studies also involve docking studies to assess molecular affinities with Topoisomerase IIa, providing insights into their potential therapeutic applications (El-Samahy et al., 2017).

Antioxidant Properties

Research on new 4-hydroxy bis-coumarins, closely related to the compound , has indicated strong antioxidant activities. These compounds have been compared with standard antioxidants, showing their effectiveness as radical scavengers and chain-breaking antioxidants. The antioxidant properties were tested during lipid autoxidation, indicating potential applications in oxidative stress-related conditions (Kancheva et al., 2010).

Toxicity and Antibacterial Effect

The toxicity and antibacterial effect of similar bis-coumarine derivatives have been assessed, indicating activity against Gram-positive bacteria. These compounds, including variations of the core structure, were tested for cytotoxicity against different cell lines, providing a comprehensive evaluation of their potential biomedical applications (Milanova, 2018).

properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO8/c1-37-22-11-10-18(16-19(22)17-32-12-14-38-15-13-32)25(26-28(33)20-6-2-4-8-23(20)39-30(26)35)27-29(34)21-7-3-5-9-24(21)40-31(27)36/h2-11,16,25,33-34H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZQFVLBJQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)CN6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-{[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanediyl}bis(4-hydroxy-2H-chromen-2-one)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)
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3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)
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3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)
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3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.